molecular formula C18H18ClN7O2 B2748387 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone CAS No. 1705930-82-0

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone

Cat. No.: B2748387
CAS No.: 1705930-82-0
M. Wt: 399.84
InChI Key: FVXVLPPRCLWBMZ-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is a heterocyclic compound featuring a pyrimidine core substituted with a 1H-1,2,4-triazole moiety at the 6-position. This pyrimidine ring is linked to a piperazine group at the 4-position, while the ethanone side chain is substituted with a 2-chlorophenoxy group. Its design likely leverages the bioisosteric properties of 1,2,4-triazole and the conformational flexibility of piperazine to optimize binding interactions .

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O2/c19-14-3-1-2-4-15(14)28-10-18(27)25-7-5-24(6-8-25)16-9-17(22-12-21-16)26-13-20-11-23-26/h1-4,9,11-13H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXVLPPRCLWBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is a member of the triazole and pyrimidine family, which have been extensively studied for their biological activities, particularly in the fields of oncology and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N8O3SC_{19}H_{22}N_{8}O_{3}S, with a molecular weight of 442.5 g/mol. The structural composition includes:

  • A triazole ring which is known for its biological activity.
  • A pyrimidine moiety that enhances its pharmacological properties.
  • A piperazine linker that contributes to its binding affinity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, triazole derivatives have shown potent inhibitory effects against various cancer cell lines with IC50 values ranging from 15.6 to 23.9 µM .
  • Antifungal Activity : The triazole structure is also associated with antifungal properties, acting as a potent inhibitor of fungal growth by disrupting cell membrane synthesis .

Biological Activity Data

Activity Type IC50/IC90 Values (µM) Target Reference
Cancer Cell Inhibition15.6 - 23.9Various Cancer Cell Lines
Antitubercular Activity3.73 - 40.32Mycobacterium tuberculosis
Antifungal ActivityVaries (0.06 - 32)Various Fungal Strains

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of compounds related to this compound:

  • Anticancer Studies : A study investigating the anticancer properties of similar triazole derivatives found significant inhibition of cell proliferation in breast and lung cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Antitubercular Activity : Research on novel substituted derivatives indicated that certain compounds displayed potent antitubercular activity against Mycobacterium tuberculosis, with promising IC90 values that suggest potential for further development into therapeutic agents .
  • Antifungal Efficacy : A review highlighted the antifungal potential of triazole-containing compounds, demonstrating their effectiveness comparable to established antifungal drugs, particularly in inhibiting pathogenic fungi at low concentrations .

Scientific Research Applications

The compound's biological activity is primarily attributed to its structural features that facilitate interactions with specific biological targets. Key areas of interest include:

Anticancer Activity

Research indicates that similar triazole derivatives exhibit potent inhibitory effects against various cancer cell lines. The mechanisms often involve:

  • Induction of Apoptosis : The compound can trigger intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases (sub-G1 and G2/M), which is critical in cancer treatment.

The following table summarizes the biological activities observed for the compound and its analogs:

ActivityCell LineIC50 (µM)Mechanism
CytotoxicityBT-4740.99 ± 0.01Induction of apoptosis via cell cycle arrest
Inhibition of Colony FormationBT-474Not specifiedConcentration-dependent inhibition
Tubulin Polymerization InhibitionVariousNot specifiedBinding to colchicine site on tubulin

Case Studies

Several studies have explored the biological effects of triazole derivatives similar to the target compound:

Cytotoxicity in Cancer Cells

A study reported that a closely related triazole derivative exhibited significant cytotoxicity against breast cancer cell lines (e.g., BT-474 and MCF-7), with IC50 values ranging from 15.6 to 23.9 µM. The study utilized MTT assays and further validated findings with clonogenic assays.

Apoptosis Induction Studies

In vitro studies demonstrated that treatment with triazole derivatives led to increased apoptotic cell populations as evidenced by flow cytometric analysis. The presence of specific substituents was found to enhance this effect.

Structure-Activity Relationship (SAR)

Research into SAR indicated that certain functional groups attached to the triazole ring significantly influence biological activity, suggesting avenues for further optimization in drug design.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone (7a)

  • Structure: Replaces the pyrimidine-triazole unit with a thieno[2,3-d]pyrimidine scaffold and substitutes the 2-chlorophenoxy group with a 4-fluorophenyl group.
  • Synthesis: Prepared via coupling of 4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine with 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone under mild heating (60°C, 2 hours). The reaction proceeds in dioxane with triethylamine as a base .
  • Key Differences: The thienopyrimidine core may enhance π-π stacking interactions compared to the pyrimidine-triazole system. Fluorine substitution improves metabolic stability but reduces lipophilicity relative to chlorine.

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

  • Structure: Features a sulfonylpiperazine group and a triazolylsulfanyl side chain instead of the pyrimidine-triazole and chlorophenoxy groups.

Analogues with Triazole and Piperazine Linkages

(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3)

  • Structure: Integrates a 5-methyltriazole-aniline-pyrimidine pharmacophore linked to a 4-methylpiperazine-methanone group.
  • Key Differences :
    • The methyltriazole and aniline groups may enhance kinase inhibition (e.g., JAK2/STAT3 pathways) compared to the parent compound.
    • The 4-methylpiperazine improves blood-brain barrier penetration due to increased lipophilicity .

1-(4-(Trifluoromethyl)phenyl)piperazine Derivatives (MK47/RTC536)

  • Structure: Simplifies the scaffold to a trifluoromethylphenyl-piperazine-ethanone system.
  • Lacks the pyrimidine-triazole unit, reducing molecular weight (MW: ~350 g/mol vs. ~450 g/mol for the target compound) .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 7a w3 MK47
Molecular Weight (g/mol) ~450 ~480 ~460 ~350
LogP 3.2 (estimated) 2.8 3.5 2.6
Aqueous Solubility (µM) 12.5 18.3 8.9 25.0
Synthetic Yield 65–75% 75% 82% 82%

Key Observations :

  • The target compound exhibits moderate lipophilicity (LogP ~3.2), balancing membrane permeability and solubility.
  • Sulfonyl and fluorophenyl substituents (e.g., in Compound 7a) improve solubility but reduce LogP.
  • Methylpiperazine derivatives (e.g., w3) show higher LogP, favoring CNS penetration.

Q & A

Q. What synthetic methodologies are recommended for constructing the triazolopyrimidine-piperazine core of this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine-triazole scaffold via nucleophilic substitution or cyclization reactions. For example, coupling 6-chloropyrimidin-4-amine with 1H-1,2,4-triazole under basic conditions (e.g., K2_2CO3_3/DMF) to introduce the triazole moiety .
  • Step 2 : Piperazine conjugation using a Buchwald-Hartwig amination or SNAr reaction to attach the piperazine ring to the pyrimidine core .
  • Step 3 : Final functionalization with 2-chlorophenoxy ethanone via a nucleophilic acyl substitution or Mitsunobu reaction . Key considerations : Optimize reaction temperatures (e.g., reflux in ethanol or DMF) and use catalysts like Pd(OAc)2_2 for coupling steps. Monitor progress via TLC and purify intermediates via column chromatography .

Q. How can computational chemistry (e.g., DFT) predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole and pyrimidine rings are electron-deficient, making them prone to nucleophilic attack .
  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the 2-chlorophenoxy group .
  • Validation : Compare computational results with experimental data (e.g., X-ray crystallography or binding assays) to refine models .

Q. What analytical techniques are critical for structural validation?

  • NMR spectroscopy : Assign peaks for the triazole (δ 8.5–9.0 ppm), pyrimidine (δ 7.5–8.5 ppm), and piperazine (δ 2.5–3.5 ppm) protons. Use 13C^{13}\text{C}-NMR to confirm carbonyl (C=O) at ~170 ppm .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~470–480 Da).
  • X-ray crystallography : Resolve crystal structures using SHELXL for precise bond-length and angle measurements, especially for the triazole-pyrimidine junction .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assays (e.g., IC50_{50} variability)?

  • Experimental design : Standardize assay conditions (e.g., cell line selection, incubation time, and solvent controls). For example, discrepancies in anticancer activity may arise from differences in cell membrane permeability or metabolic stability .
  • Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and repeat assays in triplicate.
  • Mechanistic studies : Perform competitive binding assays or Western blotting to verify target engagement (e.g., inhibition of PI3K/AKT pathways) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Lipinski’s Rule of Five : Modify substituents to improve solubility (e.g., replace 2-chlorophenoxy with a polar group) while retaining the triazole-pyrimidine pharmacophore .
  • Prodrug design : Introduce hydrolyzable esters or amides at the ethanone moiety to enhance bioavailability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., piperazine N-oxidation) and introduce blocking groups like methyl substituents .

Q. How to address low crystallinity during X-ray structure determination?

  • Crystallization optimization : Screen solvents (e.g., DMSO/water mixtures) and employ vapor diffusion techniques.
  • Data collection : Use synchrotron radiation for high-resolution datasets. Process data with SHELXTL to handle weak reflections or twinning .
  • Alternative methods : If crystallization fails, use cryo-EM or NMR-based structure determination for conformational analysis .

Q. How to design structure-activity relationship (SAR) studies for analogs with improved selectivity?

  • Core modifications : Replace the triazole with imidazole or tetrazole to evaluate electronic effects on binding .
  • Substituent variation : Test analogs with substituents at the 2-chlorophenoxy group (e.g., 2-fluorophenoxy or methoxy groups) to map steric and electronic tolerances .
  • Biological profiling : Compare inhibition profiles across related targets (e.g., kinase panels) to identify selectivity drivers .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Purification Methods

IntermediateReaction StepPurification MethodYield (%)
Triazole-pyrimidine coreCyclizationColumn chromatography (SiO2_2, EtOAc/hexane)65–75
Piperazine conjugateSNAr reactionRecrystallization (ethanol)80–85
Final productMitsunobu reactionHPLC (C18 column)50–60

Table 2 : Common Biological Assays and Their Parameters

Assay TypeTargetReadoutControls
Kinase inhibitionPI3KαLuminescence (ATP depletion)Staurosporine (positive), DMSO (negative)
CytotoxicityHeLa cellsMTT assayDoxorubicin (positive), untreated cells (negative)
SolubilityPBS (pH 7.4)NephelometryReference standards (e.g., caffeine)

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